4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid
Description
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is a benzoic acid derivative featuring a pyrrolidine ring substituted with two ethyl groups at the 3-position (Figure 1).
Properties
IUPAC Name |
4-(3,3-diethylpyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBLEWCONRXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-diethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzoic acid can exhibit significant antimicrobial properties. A study focusing on a series of benzoic acid derivatives showed that certain compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
1.2 Anticancer Properties
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid has been investigated for its potential anticancer activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have been reported to exhibit dose-dependent inhibition in breast cancer cell lines (MCF7) with IC50 values indicating significant efficacy .
Biological Evaluation
2.1 Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively interact with active sites of enzymes such as dihydrofolate reductase and enoyl-ACP reductase, suggesting its potential as a lead compound for drug development targeting these enzymes .
2.2 Antioxidant Activity
The antioxidant properties of this compound have also been explored. Various assays, including DPPH and ABTS methods, have shown that this compound exhibits notable scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Material Science Applications
3.1 Polymer Chemistry
This compound can serve as a precursor in the synthesis of novel polymers due to its functional groups that allow for further chemical modifications. The integration of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid with related compounds:
*Estimated based on structural analogs.
Key Research Findings
Electron-Withdrawing Groups : The nitro group in 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid may alter electronic properties, affecting binding to targets like enzymes or receptors .
Biological Activity vs. Structure: Pyrazolinone and triazole substituents () correlate with hypoglycemic and antimicrobial activities, emphasizing the role of heterocycles in pharmacophore design .
Biological Activity
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid, a compound characterized by its unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1523552-79-5
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving diethylamine and suitable carbonyl precursors.
- Coupling with Benzoic Acid : The pyrrolidine derivative is then coupled with benzoic acid derivatives using standard coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
Biological Activity Overview
This compound has shown promise in various biological assays. Its potential activities include:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research suggests that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and could influence pain and inflammation pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The compound may bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Cell Signaling Modulation : By affecting signaling pathways associated with cell growth and apoptosis, it can modulate cellular responses to stress.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Potential
In vitro assays conducted on multiple cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
